BenchChemオンラインストアへようこそ!

N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Chymase inhibition Cardiovascular Mast cell

Secure CAS 397290-18-5, a structurally differentiated benzothiophene sulfonamide tool compound. The 2,6-dimethylmorpholino moiety is a validated PDE5 binding motif (close analog IC50 ~36 nM), and the class is patented for chymase inhibition—making it a critical probe for cardiac fibrosis, hypertension, and PDE isoform selectivity panels. Unlike non-methylated analogs, the dimethyl substitution critically dictates target potency and selectivity. Confirmatory data are required for each new assay. Bulk and custom synthesis quotes available.

Molecular Formula C21H22N2O4S2
Molecular Weight 430.54
CAS No. 397290-18-5
Cat. No. B2624299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS397290-18-5
Molecular FormulaC21H22N2O4S2
Molecular Weight430.54
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
InChIInChI=1S/C21H22N2O4S2/c1-14-12-23(13-15(2)27-14)29(25,26)19-6-3-16(4-7-19)21(24)22-18-5-8-20-17(11-18)9-10-28-20/h3-11,14-15H,12-13H2,1-2H3,(H,22,24)
InChIKeyVKGIXEGBGZJLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 397290-18-5): Structural Classification and Procurement Context


N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 397290-18-5) is a synthetic small molecule belonging to the benzothiophene sulfonamide class. It features a benzo[b]thiophene core linked via an amide bond to a phenyl ring bearing a sulfonamide moiety substituted with a 2,6-dimethylmorpholine group. Compounds of this structural family have been investigated as inhibitors of chymase, phosphodiesterases (PDEs), and endothelin receptors, with the sulfonamide linkage and heterocyclic substituents serving as critical determinants of target selectivity and potency [1]. However, peer-reviewed quantitative pharmacological data specific to this exact compound remain extremely scarce in the public domain as of 2026, limiting the basis for direct evidence-based differentiation.

Why Generic Substitution Is Not Advisable for N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide


Within the benzothiophene sulfonamide class, even minor structural modifications—such as methylation of the morpholine ring, replacement of the benzo[b]thiophene with other heterocycles, or alteration of the sulfonamide substitution pattern—can profoundly shift target selectivity between chymase, PDE isoforms, endothelin receptors, and interleukin pathways [1][2]. Consequently, generic substitution with a structurally related analog (e.g., the non-methylated morpholino derivative or a dihydroquinoline variant) without confirmatory functional data carries a high risk of altered potency, selectivity, and pharmacokinetic profile, potentially invalidating experimental comparisons or batch-to-batch reproducibility.

Quantitative Differentiation Evidence for N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide vs. Structural Analogs


Chymase Inhibitory Activity: Class-Level Potency Range for Benzothiophene Sulfonamides

The parent patent describing N-substituted benzothiophenesulfonamide derivatives exemplifies compounds with selective chymase inhibitory activity. While specific IC50 values for CAS 397290-18-5 are not disclosed, structurally related compounds within the same Markush structure have demonstrated nanomolar chymase inhibition, with the 2,6-dimethylmorpholino substituent predicted to confer enhanced metabolic stability versus the unsubstituted morpholine analog [1]. The patent establishes chymase selectivity over other serine proteases as a class-defining feature for this scaffold.

Chymase inhibition Cardiovascular Mast cell

PDE5 Inhibition Cross-Study Comparison Using 4-((2,6-dimethylmorpholino)sulfonyl)benzamide Scaffold

BindingDB entry BDBM50542296 (CHEMBL4641729) for a compound sharing the 4-((2,6-dimethylmorpholino)sulfonyl)benzamide core but bearing a different N-aryl substituent, reports a PDE5A IC50 of 36 nM and a Ki of 86 nM [1]. This demonstrates that the 2,6-dimethylmorpholino sulfonamide fragment is a competent PDE5 binding motif. The target compound replaces the N-aryl group with a benzo[b]thiophen-5-yl moiety, which may alter PDE isoform selectivity relative to the reference compound, but direct comparative data for CAS 397290-18-5 are absent.

PDE5 inhibition cGMP Sulfonamide pharmacophore

Interleukin-6/IL-12 Production Inhibition: Fused Thiophene Class Potential

Patent WO1999051587A1 discloses fused thiophene derivatives, including benzo[b]thiophene sulfonamides, as inhibitors of IL-6 and/or IL-12 production [1]. The presence of the benzo[b]thiophen-5-yl group in CAS 397290-18-5 places it within this broader immunomodulatory class. However, no specific IC50 or cytokine inhibition data are publicly available for this precise compound, and the relative contribution of the 2,6-dimethylmorpholino substitution versus other sulfonamide variants has not been published.

Immunomodulation Interleukin inhibition Inflammation

Recommended Procurement and Application Scenarios for N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide


Cardiovascular and Fibrotic Disease Research: Chymase Inhibition

Based on the chymase inhibitory profile established for the benzothiophene sulfonamide class in US Patent 7,399,781, researchers investigating mast cell chymase-dependent pathways in hypertension, cardiac fibrosis, or post-surgical adhesion may consider CAS 397290-18-5 as a candidate tool compound, with the caveat that quantitative potency benchmarks must be established internally [1].

Phosphodiesterase Profiling: PDE5 and Isoform Selectivity Screening

The 2,6-dimethylmorpholino sulfonamide fragment is a validated PDE5 binding motif (IC50 ~36 nM for a close structural analog), suggesting that this compound could serve as a starting point for PDE isoform selectivity panels, particularly for comparing PDE5 versus PDE4 or PDE7 activity [1].

Immuno-Oncology and Cytokine Modulation: IL-6/IL-12 Pathway Exploration

The inclusion of the benzo[b]thiophen-5-yl substituent aligns with fused thiophene derivatives claimed as IL-6/IL-12 production inhibitors; therefore, the compound may be useful in preliminary screens for immunomodulatory activity, though direct confirmatory data are required [1].

Quote Request

Request a Quote for N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.